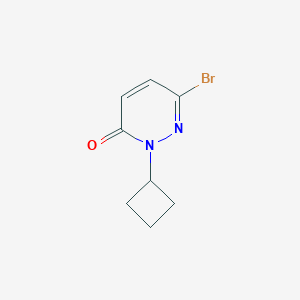

6-Bromo-2-cyclobutylpyridazin-3(2H)-one

Description

Properties

IUPAC Name |

6-bromo-2-cyclobutylpyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c9-7-4-5-8(12)11(10-7)6-2-1-3-6/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLCBVCSTUMYIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2C(=O)C=CC(=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-cyclobutylpyridazin-3(2H)-one typically involves the following steps:

Bromination: The bromine atom is introduced at the 6-position of the pyridazine ring using a brominating agent such as bromine or N-bromosuccinimide (NBS).

Cyclization: The final step involves the cyclization of the intermediate compounds to form the pyridazinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-cyclobutylpyridazin-3(2H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Cycloaddition Reactions: The cyclobutyl group can participate in cycloaddition reactions to form larger ring systems.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazinones, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6-Bromo-2-cyclobutylpyridazin-3(2H)-one has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-2-cyclobutylpyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The exact pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The cyclobutyl group in the target compound introduces significant steric hindrance compared to methyl or unsubstituted analogs. This may reduce rotational freedom and enhance selectivity in molecular interactions. Bromine at position 6 may increase electron-withdrawing effects on the pyridazinone ring .

Synthetic Accessibility: Compounds with simpler substituents (e.g., methyl or chlorine) are synthesized more readily, as seen in , which describes alkylation using halides and potassium carbonate .

Physicochemical Implications :

- Higher similarity scores (e.g., 0.87 for 4-bromo-6-chloropyridazin-3(2H)-one) correlate with structural overlap in halogen placement but differ in substitution complexity.

- The absence of a 2-substituent in 4-bromo-6-chloropyridazin-3(2H)-one may improve solubility but reduce target specificity compared to the cyclobutyl analog .

Methodological Considerations for Structural Analysis

The crystallographic characterization of pyridazinone derivatives often employs tools like SHELXL and SHELXT for structure refinement and space-group determination (). These programs enable precise analysis of hydrogen-bonding patterns and molecular packing, critical for understanding structure-activity relationships . For example, hydrogen-bonding networks in pyridazinones (as discussed in ) can influence crystal stability and bioavailability .

Biological Activity

6-Bromo-2-cyclobutylpyridazin-3(2H)-one is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C9H10BrN3O

- Molecular Weight : 244.1 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against certain bacteria and fungi. |

| Anti-inflammatory | Reduces inflammation in various animal models. |

| Anticancer | Demonstrates cytotoxic effects on cancer cell lines in vitro. |

| Neuroprotective | Shows potential in protecting neuronal cells from oxidative stress. |

Case Studies and Research Findings

-

Antimicrobial Activity :

A study evaluating the antimicrobial properties of this compound revealed significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens, indicating promising potential as an antimicrobial agent . -

Anti-inflammatory Effects :

In a rodent model of induced inflammation, the compound significantly reduced paw edema compared to the control group. Histological analysis showed decreased infiltration of inflammatory cells, suggesting that this compound may exert anti-inflammatory effects through modulation of cytokine release . -

Anticancer Properties :

Research conducted on various cancer cell lines demonstrated that this compound induces apoptosis in HeLa and MCF-7 cells. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming its role in promoting cell death . -

Neuroprotective Effects :

A neuroprotection study highlighted that the compound protects against glutamate-induced excitotoxicity in neuronal cultures. The results showed a reduction in lactate dehydrogenase (LDH) release, indicating cellular integrity preservation under stress conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.